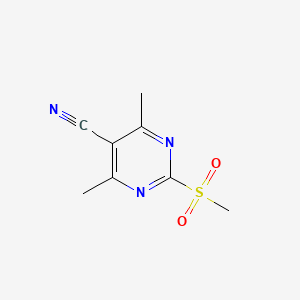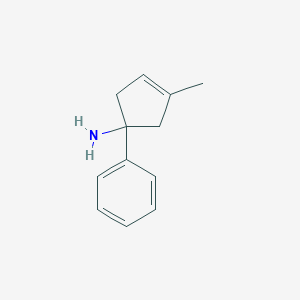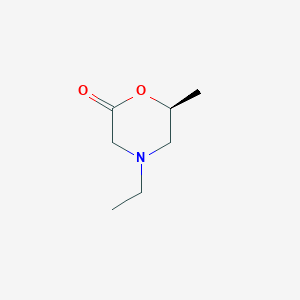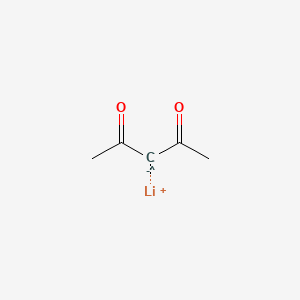
Lithiumacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, ion(1-), lithium (1:1), also known as lithium acetylacetonate, is an inorganic compound with the molecular formula C₅H₆LiO₂ and a molecular weight of 105.0409 g/mol . This compound is a lithium salt of 2,4-pentanedione, which is commonly referred to as acetylacetone. It is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, ion(1-), lithium (1:1) typically involves the reaction of lithium hydroxide or lithium carbonate with 2,4-pentanedione in an appropriate solvent. The reaction proceeds as follows:
LiOH+C5H8O2→C5H6LiO2+H2O
In this reaction, lithium hydroxide reacts with 2,4-pentanedione to form lithium acetylacetonate and water. The reaction is usually carried out under mild conditions, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production of 2,4-Pentanedione, ion(1-), lithium (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high purity and yield. The product is typically obtained as a solid with a purity of 97% .
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, ion(1-), lithium (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium acetate and other oxidation products.
Reduction: It can be reduced to form lithium enolate and other reduction products.
Substitution: The compound can undergo substitution reactions where the lithium ion is replaced by other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include lithium acetate, lithium enolate, and various substituted acetylacetonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Pentanedione, ion(1-), lithium (1:1) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, ion(1-), lithium (1:1) involves its ability to form stable complexes with various metal ions. The lithium ion coordinates with the oxygen atoms of the acetylacetonate ligand, forming a chelate complex. This complexation enhances the stability and reactivity of the compound, making it useful in various catalytic and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Pentanedione, ion(1-), lithium (1:1) include:
Sodium acetylacetonate: A sodium salt of acetylacetone with similar reactivity and applications.
Potassium acetylacetonate: A potassium salt of acetylacetone used in similar catalytic and biochemical applications.
Calcium acetylacetonate: A calcium salt of acetylacetone with applications in material science and catalysis.
Uniqueness
What sets 2,4-Pentanedione, ion(1-), lithium (1:1) apart from these similar compounds is its unique combination of reactivity and stability, which is attributed to the specific coordination chemistry of lithium ions. This makes it particularly valuable in applications where high stability and reactivity are required, such as in the production of advanced materials and catalysts .
Properties
Molecular Formula |
C5H6LiO2 |
|---|---|
Molecular Weight |
105.1 g/mol |
InChI |
InChI=1S/C5H6O2.Li/c1-4(6)3-5(2)7;/h1-2H3;/q-1;+1 |
InChI Key |
OFQLXBROGCAVLM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=O)[C-]C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




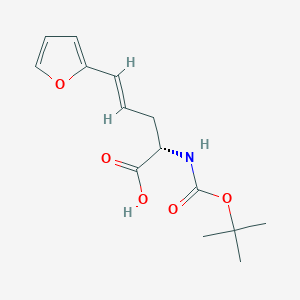
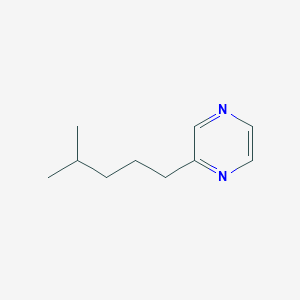

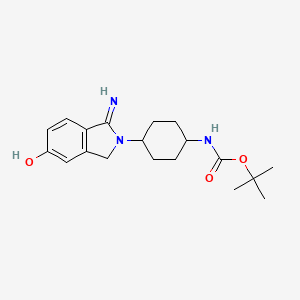
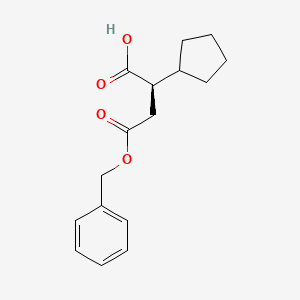
![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
